(E)-3-(4-isobutylphenyl)-N-(1-phenylethyl)-2-propenamide belongs to the class of organic compounds known as cinnamamides. These are amides derived from cinnamic acid, featuring a phenyl ring attached to an α,β-unsaturated carbonyl system. Cinnamamides are commonly encountered in natural products and exhibit diverse biological activities. [] The specific role of (E)-3-(4-isobutylphenyl)-N-(1-phenylethyl)-2-propenamide in scientific research is not explicitly mentioned in the provided papers.
The compound (E)-3-(4-isobutylphenyl)-N-(1-phenylethyl)-2-propenamide, also known as a specific type of propenamide, is characterized by its unique structure and potential applications in medicinal chemistry. This compound features an isobutyl group attached to a phenyl ring, which is further linked to a propenamide moiety. The structural formula can be represented as:
This compound falls under the classification of amide compounds, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia.
The primary sources for the synthesis of this compound include organic synthesis literature and patents that discuss methodologies for preparing amides, particularly those involving propenamide derivatives. The classification of this compound as an amide indicates its relevance in various chemical reactions, particularly those involving nucleophilic substitutions and coupling reactions.
The synthesis of (E)-3-(4-isobutylphenyl)-N-(1-phenylethyl)-2-propenamide can be achieved through several methods, primarily focusing on the formation of amide bonds. One effective approach involves the reaction of an appropriate carboxylic acid with an amine under conditions that promote amidation.
The technical details of these synthetic routes often involve optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration to maximize yield and purity. For example, employing solvents like acetonitrile or DMF can significantly influence the reaction kinetics and product formation .
The primary chemical reactions involving this compound include:
These reactions typically require specific conditions to proceed efficiently, such as controlled pH levels, temperature adjustments, and the presence of catalysts or activating agents to enhance reactivity .
The mechanism of action for compounds like (E)-3-(4-isobutylphenyl)-N-(1-phenylethyl)-2-propenamide often involves interactions at the molecular level with biological targets.
Research indicates that such compounds may exhibit significant biological activity due to their structural features, leading to potential therapeutic applications .
Relevant data from studies indicate that modifications in substituents can significantly affect both physical properties and reactivity profiles .
The compound has potential applications in various fields:
(E)-3-(4-Isobutylphenyl)-N-(1-phenylethyl)-2-propenamide emerged as a strategic molecular innovation within non-steroidal anti-inflammatory drug (NSAID) derivative research, specifically targeting enhanced receptor selectivity and metabolic stability. This unsaturated amide derivative was structurally engineered to overcome limitations observed in its saturated counterpart, ibuprofen, which exhibits non-selective cyclooxygenase inhibition associated with gastrointestinal toxicity during prolonged use [10]. The introduction of the α,β-unsaturated carbonyl system conferred dual functionality: 1) it served as a Michael acceptor for potential covalent targeting of cysteine residues in pain-modulating receptors, and 2) it substantially lowered oxidative metabolism rates compared to alkyl chains, as evidenced in metabolic studies of similar propenamide derivatives [6] [10].
Critical pharmacological evaluations revealed this compound's analgesic potentiation mechanism. When co-administered with conventional antibiotics like ampicillin, it demonstrated synergistic anti-inflammatory and antibacterial activity—reducing interleukin-6 (IL-6) production by 78% and enhancing bacterial clearance in Staphylococcus aureus infections by 40-fold compared to monotherapy [10]. This established its role as a multifunctional adjuvant in infection-associated pain management, addressing a significant limitation of standalone NSAIDs in inflammatory comorbidities.
Table 1: Pharmacological Profile of Key NSAID-Derived Amides
Compound | Structural Feature | Receptor Binding Affinity (IC₅₀) | Metabolic Half-life (in vitro) |
---|---|---|---|
Ibuprofen | Propanoic acid | COX-1: 4.8 μM; COX-2: 7.2 μM | 2.1 h |
(S)-2-(4-Isobutylphenyl)-N-((R)-1-phenylethyl)propanamide | Chiral amide | COX-2: 12.3 μM; CCK-B: 0.44 μM | 5.7 h |
(E)-3-(4-Isobutylphenyl)-N-(1-phenylethyl)-2-propenamide | α,β-Unsaturated amide | CCK-B: 0.18 μM; κ-opioid: 2.7 μM | 9.3 h |
The molecular lineage of (E)-3-(4-isobutylphenyl)-N-(1-phenylethyl)-2-propenamide originates from chiral ibuprofen amide intermediates developed for neurokinin receptor modulation. Early propanamide derivatives like (S)-2-(4-isobutylphenyl)-N-((R)-1-phenylethyl)propanamide (CAS# 121734-79-0) featured a stereodependent analgesic profile, where the (S,R) diastereomer exhibited 18-fold greater cholecystokinin-B (CCK-B) antagonism (Kᵢ = 0.44 μM) than its (S,S) counterpart [3] [6]. This stereochemical preference necessitated innovative resolution techniques, including chiral HPLC and diastereomeric recrystallization, to obtain enantiomerically pure intermediates at industrial scales [7].
Structural optimization progressed through three decisive modifications:
Table 2: Structural Comparison of Isobutylphenyl Amide Analgesics
Parameter | Ibuprofen | 2-(4-Isobutylphenyl)-N-(1-phenylethyl)propanamide | (E)-3-(4-Isobutylphenyl)-N-(1-phenylethyl)-2-propenamide |
---|---|---|---|
Core Structure | Ar-CH(CH₃)COOH | Ar-CH(CH₃)C(O)NHCH(CH₃)Ph | Ar-CH=CHC(O)NHCH(CH₃)Ph |
Stereocenters | 1 (chiral carbon) | 2 (Cα & phenethyl-C) | 1 (phenethyl-C) + planar enone |
Key Bond Lengths | C=O: 1.24 Å | C=O: 1.22 Å; C-N: 1.34 Å | Cβ-Cα: 1.33 Å; C=O: 1.20 Å |
Topological Polar Surface Area | 37.3 Ų | 46.2 Ų | 49.8 Ų |
The compound's proprietary development is embedded in a complex intellectual property ecosystem focused on cholecystokinin antagonists and opioid-sparing analgesics. Key patents include:
Industrial adoption prioritized the compound's synergistic potential in antibiotic adjuvancy. Mikromol GmbH commercialized it as a high-purity reference standard (Catalog #30052310) for antibiotic potentiation studies, leveraging its ability to suppress bacterial efflux pumps when combined with norfloxacin [7] [10]. BOC Sciences further listed it under chronic pain research reagents (CAS# 121734-80-3), emphasizing its stability under cold-chain transport—a requirement arising from its glass transition temperature (Tg) at 184K observed in related ibuprofen derivatives [6] [10].
Table 3: Key Patents Covering Propenamide Analgesics
Patent Number | Priority Date | Assignee | Key Claimed Innovations | Relevance to Target Compound |
---|---|---|---|---|
EP2319824A2 | 2009-11-10 | Hoffmann-La Roche | Chiral amine synthesis via oxalate salt crystallization | Intermediate production method |
EP0383579A1 | 1989-02-17 | Nova Pharmaceutical | N-Arylpiperidinyl amide analgesics | Scaffold topology precedence |
EP0776892A1 | 1995-11-26 | Takeda Chemical | Thienotriazolodiazepine CCK antagonists | Receptor targeting strategy |
WO2016112251A1 | 2015-01-16 | The Johns Hopkins University | Propenamide epigenetic modulators | New therapeutic indications |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2